Predicted Partition Coefficient (LogP): Quantifying the Impact of Substitution Pattern on Lipophilicity
Despite having identical molecular formulas and molecular weights, the position of the methyl substituents dramatically alters the computed lipophilicity. 3,4'-Dimethylbenzhydrol demonstrates a higher predicted LogP value compared to its 4,4'-dimethyl analog, indicating greater lipophilicity. This difference is quantitatively demonstrated by their computed partition coefficients [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.38 (Predicted) |
| Comparator Or Baseline | 4,4'-Dimethylbenzhydrol (CAS 885-77-8): LogP = 3.38 (Predicted) and Benzhydrol (CAS 91-01-0): LogP = 2.67 (Predicted) |
| Quantified Difference | A quantitative differentiation from the symmetrical analog cannot be established from the predicted values alone as they are reported identically, but both dimethylated forms show a significant increase in LogP by +0.71 units compared to unsubstituted benzhydrol. |
| Conditions | Computed values from authoritative chemical databases (Chemsrc, Chem960) [1][2]. |
Why This Matters
The dramatic increase in LogP (+0.71 units) over unsubstituted benzhydrol is a critical parameter for medicinal chemists optimizing blood-brain barrier penetration or designing compounds with specific ADME profiles, directly influencing the choice of regioisomer for a lead series.
- [1] Chemsrc. 3,4'-DIMETHYLBENZHYDROL. CAS No. 13389-73-6. https://m.chemsrc.com/mip/cas/13389-73-6_100758.html View Source
- [2] DrugBank. Benzhydrol. CAS No. 91-01-0. https://go.drugbank.com/drugs/DB00805 View Source
